![molecular formula C16H16N2S B13867398 3-benzyl-2-methylsulfanyl-4H-quinazoline](/img/structure/B13867398.png)
3-benzyl-2-methylsulfanyl-4H-quinazoline
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Overview
Description
3-benzyl-2-methylsulfanyl-4H-quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-methylsulfanyl-4H-quinazoline typically involves the reaction of benzylamine with carbon disulfide and sodium hydroxide in dimethyl sulfoxide to form sodium dithiocarbamate. This intermediate is then methylated with dimethyl sulfate to produce the dithiocarbamic acid methyl ester. The final step involves the cyclization of this intermediate to form the quinazoline ring .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis. These methods are designed to improve yield, reduce reaction time, and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-methylsulfanyl-4H-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl or methylsulfanyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-benzyl-2-methylsulfanyl-4H-quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-benzyl-2-methylsulfanyl-4H-quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one: Known for its antibacterial activity.
2-methyl-4H-benzo[d][1,3]oxazin-4-one: Used in the synthesis of quinazolinone derivatives.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities .
Uniqueness
3-benzyl-2-methylsulfanyl-4H-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and methylsulfanyl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H16N2S |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3-benzyl-2-methylsulfanyl-4H-quinazoline |
InChI |
InChI=1S/C16H16N2S/c1-19-16-17-15-10-6-5-9-14(15)12-18(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
NKEQIMYUSMBDNN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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